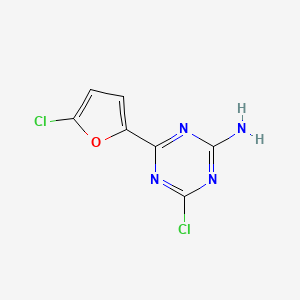

4-Chloro-6-(5-chlorofuran-2-yl)-1,3,5-triazin-2-amine

Description

4-Chloro-6-(5-chlorofuran-2-yl)-1,3,5-triazin-2-amine is a triazine derivative characterized by a chlorine substituent at position 4, an amine group at position 2, and a 5-chlorofuran-2-yl moiety at position 6. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms, which confer significant chemical versatility.

Properties

Molecular Formula |

C7H4Cl2N4O |

|---|---|

Molecular Weight |

231.04 g/mol |

IUPAC Name |

4-chloro-6-(5-chlorofuran-2-yl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C7H4Cl2N4O/c8-4-2-1-3(14-4)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13) |

InChI Key |

USSMXNDQXJLTCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)Cl)C2=NC(=NC(=N2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(5-chlorofuran-2-yl)-1,3,5-triazin-2-amine typically involves the reaction of 5-chlorofuran-2-amine with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the amine group of 5-chlorofuran-2-amine. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(5-chlorofuran-2-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and reduction: The furan ring can be subjected to oxidation to form furanones or reduction to form dihydrofurans.

Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling reactions: Palladium catalysts and boronic acids.

Major Products Formed

Nucleophilic substitution: Substituted triazines with various functional groups.

Oxidation: Furanones.

Reduction: Dihydrofurans.

Coupling reactions: Biaryl derivatives.

Scientific Research Applications

4-Chloro-6-(5-chlorofuran-2-yl)-1,3,5-triazin-2-amine has several applications in scientific research:

Medicinal chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors.

Materials science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

Biological studies: It is used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(5-chlorofuran-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways and processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazine derivatives are distinguished by substituents at positions 4 and 6. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Solubility : Morpholine and piperidine substituents enhance solubility in polar solvents compared to hydrophobic aryl or furan groups.

- Stability : Chlorine at position 4 increases stability against hydrolysis, while electron-donating groups (e.g., morpholine) may reduce electrophilicity at the triazine core .

Commercial Availability

- Pricing : Derivatives like 4-chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine are commercially available at high cost (e.g., $540–$1630/g) .

- Synthetic Accessibility : Compounds with simple amines (e.g., diethylamine) are more cost-effective to produce than those requiring complex coupling reactions .

Key Research Findings

Structural Insights: X-ray crystallography of morpholine- and piperidine-substituted triazines confirms planar triazine rings with bond lengths/angles within normal ranges, critical for molecular docking studies .

Selectivity in Drug Design : Substitutents like 4-chlorophenyl or methoxypiperidinyl groups enable selective receptor targeting (e.g., H4R over H3R) .

Agrochemical Potential: Ethylimino-substituted triazines demonstrate herbicidal activity, analogous to terbuthylazine .

Biological Activity

4-Chloro-6-(5-chlorofuran-2-yl)-1,3,5-triazin-2-amine is a compound belonging to the triazine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C8H6Cl2N4O

- Molecular Weight: 233.06 g/mol

- CAS Number: 2831-66-5

The compound features a triazine ring substituted with chlorine and furan moieties, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

- Antimicrobial Activity : Studies indicate that triazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cellular processes or inhibition of enzyme activity.

- Anticancer Potential : Research has suggested that triazine derivatives can induce apoptosis in cancer cells. The presence of the chlorofuran group may enhance the compound's ability to interact with DNA or inhibit specific oncogenic pathways.

- Herbicidal Properties : Triazines are well-known in agricultural applications as herbicides. The compound's structure suggests it may inhibit photosynthesis in plants by targeting the D1 protein in Photosystem II.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical for microbial survival.

- DNA Interaction : The ability to intercalate into DNA or bind to specific sites can lead to disruptions in replication and transcription processes.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.